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Compound of Interest

Compound Name: Nickel--zirconium (2/1)

Cat. No.: B15485203

An In-Depth Technical Guide to the Crystal Structure of Nickel-Zirconium (NizZr)

This technical guide provides a comprehensive overview of the crystal structure and space
group of the intermetallic compound Nickel-Zirconium (2/1), with the chemical formula Ni2Zr.
The information is intended for researchers, scientists, and professionals in materials science
and drug development who require detailed crystallographic data and an understanding of its
determination.

Crystallographic Data for Ni2Zr

The Nickel-Zirconium (2/1) compound crystallizes in a highly symmetric cubic structure. It is
classified as a C15 Laves phase, a common and technologically important structural motif for
AB: intermetallic compounds. The crystallographic data, sourced from the Materials Project, is
summarized in the table below.[1]
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Property Value
Chemical Formula Ni2Zr
Crystal System Cubic
Space Group Ed-3m
Space Group Number 227

Structure Type

C15 (Cubic Laves)

Lattice Parameters

a=bh=c=691A

a=pB=y=90°

Unit Cell Volume 330.22 As
Number of Atoms per Unit Cell 24
Density 8.39 g/cm?3

Wyckoff Positions

Zr: 8b (0, 1/2, 0)

Ni: 16¢ (1/8, 1/8, 1/8)

Bond Lengths

Zr-Ni: 2.87 A

Ni-Ni: 2.44 A

Structural Description

In the Ni2Zr crystal structure, the zirconium atoms are positioned in a 12-coordinate geometry,

each bonded to twelve equivalent nickel atoms.[1] The nickel atoms are bonded to six

zirconium atoms and six other nickel atoms, forming interconnected cuboctahedra.[1] This

arrangement results in a densely packed and stable structure.

Experimental Protocol for Crystal Structure

Determination

The determination of the crystal structure of intermetallic compounds like Ni2Zr is typically

achieved through powder X-ray Diffraction (XRD). The following protocol outlines the general
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methodology.
3.1. Synthesis of NizZr

Material Preparation: High-purity nickel (99.9% or higher) and zirconium (99.9% or higher)
are weighed in a 2:1 stoichiometric ratio.

Arc Melting: The constituent elements are melted together in an arc furnace under an inert
argon atmosphere to prevent oxidation. The sample is typically melted and re-melted several
times to ensure homogeneity.

Annealing: The resulting ingot is sealed in a quartz tube under vacuum and annealed at a
high temperature (e.g., 900-1000 °C) for an extended period (e.g., one week) to promote the
formation of a single-phase, well-ordered crystalline structure.

Sample Preparation: A portion of the annealed ingot is crushed into a fine powder using a
mortar and pestle.

3.2. X-ray Diffraction Data Collection

Instrumentation: A powder X-ray diffractometer (e.g., Rigaku MiniFlex or similar) equipped
with a Cu Ka radiation source (A = 1.54 A) is used.

Data Acquisition: The powdered sample is mounted on a sample holder, and the XRD
pattern is recorded over a 20 range (e.g., 20° to 80°) with a defined step size and scan
speed.

3.3. Data Analysis and Structure Refinement

e Phase Identification: The diffraction peaks in the obtained XRD pattern are compared with
standard diffraction patterns from databases like the Joint Committee on Powder Diffraction
Standards (JCPDS) to confirm the presence of the NizZr Laves phase and to identify any
secondary phases.

» Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the
lattice parameters of the crystal structure using unit cell refinement techniques.
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e Rietveld Refinement: For a detailed structural analysis, Rietveld refinement of the powder
diffraction data is performed. This method involves fitting a calculated diffraction pattern,
based on a known structural model (in this case, the C15 Laves phase), to the experimental
data. The refinement process optimizes structural parameters such as lattice parameters,
atomic positions, and site occupancies to achieve the best possible fit between the
calculated and observed patterns.

Visualization of the Crystallographic Workflow

The logical flow of determining the crystal structure of Ni2Zr via X-ray diffraction is illustrated in

the diagram below.
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Caption: Workflow for Crystal Structure Determination of NizZr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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